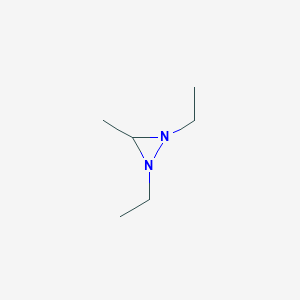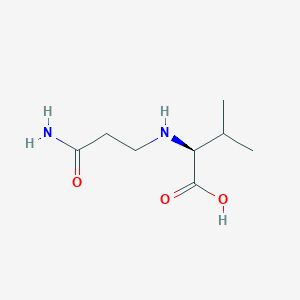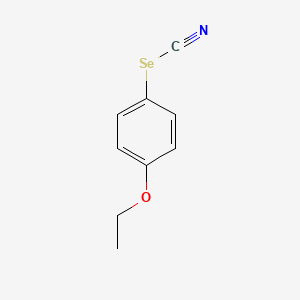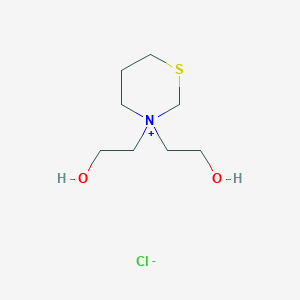
1,2-Diethyl-3-methyldiaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethyl-3-methyldiaziridine is a member of the diaziridine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their unique structural properties and reactivity, making them valuable in various chemical and industrial applications. The presence of two ethyl groups and one methyl group attached to the diaziridine ring distinguishes this compound from other diaziridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diethyl-3-methyldiaziridine can be synthesized through several methods. One common approach involves the reaction of N-chloroethylamine with ethylamine in the presence of potassium carbonate and a small amount of water in chloroform under high pressure (500 MPa) . This method does not require carbonyl compounds and yields high amounts of the desired diaziridine.
Another method involves the reaction of acetaldehyde with N-chloroethylamine in the presence of excess ethylamine . This reaction proceeds through the formation of an intermediate iminium cation, which then cyclizes to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows the high-pressure synthesis method due to its efficiency and high yield. The use of readily available starting materials and the avoidance of carbonyl compounds make this method economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethyl-3-methyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diazirine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diaziridines with various functional groups.
Applications De Recherche Scientifique
1,2-Diethyl-3-methyldiaziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Investigated for its potential neurotropic activity and low toxicity.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,2-Diethyl-3-methyldiaziridine involves its ability to undergo ring-opening reactions. The strained diaziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing ones, contributing to the compound’s reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethyldiaziridine: Similar in structure but with three methyl groups instead of two ethyl and one methyl group.
1,2-Dimethyldiaziridine: Contains two methyl groups and one hydrogen atom attached to the diaziridine ring.
1,2-Diethyldiaziridine: Similar but lacks the methyl group, having two ethyl groups and one hydrogen atom.
Uniqueness
1,2-Diethyl-3-methyldiaziridine is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties
Propriétés
Numéro CAS |
39169-68-1 |
|---|---|
Formule moléculaire |
C6H14N2 |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
1,2-diethyl-3-methyldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-4-7-6(3)8(7)5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
MWEHSJCMXKPFNI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(N1CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)

![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)


![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)





